molecular formula C6H11AuO5S · xH2O B1665330 Aurothioglucose CAS No. 12192-57-3

Aurothioglucose

Cat. No. B1665330
CAS RN: 12192-57-3
M. Wt: 392.18 g/mol
InChI Key: DWHOHDLMDHWAKJ-ZXFLYBOBSA-M
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Description

Aurothioglucose, also known as gold thioglucose, is a chemical compound with the formula AuSC6H11O5 . This derivative of the sugar glucose was formerly used to treat rheumatoid arthritis . Throughout history, gold was used to cure diseases, although the efficacy was not established .


Synthesis Analysis

Gold thioglucose can be prepared by treating gold bromide with thioglucose solution saturated with sulfur dioxide . Gold thioglucose is precipitated with methanol and recrystallized with water and methanol . A recent study also showed that this compound can be formed and released from thioglucose-loaded gold nanoparticles by NIR irradiation .


Molecular Structure Analysis

This compound features gold in the oxidation state of +I, like other gold thiolates . It is a water-soluble, non-ionic species that is assumed to exist as a polymer . The ‘b’ anomer of ATG is more stable than the ‘a’ anomer for TGp, MATG, and DATG models .


Chemical Reactions Analysis

Under physiological conditions, an oxidation-reduction reaction leads to the formation of metallic gold and sulfinic acid derivative of thioglucose .


Physical And Chemical Properties Analysis

This compound has a molar mass of 392.18 g·mol−1 . It is a water-soluble, non-ionic species .

Scientific Research Applications

Neuronal and Cellular Impact

Aurothioglucose (ATG) has been used in neuroscience research to create lesions in rodent brains, particularly around the circumventricular organs (CVOs). These lesions result in obesity in animals. The progression of neuronal, myelin, astrocytic, and immunological changes following exposure to ATG has been extensively studied. It has been observed that vascular and glial cells are initial targets of ATG, followed by neuronal cell death occurring after the inflammatory response (Schmued, 2002).

Body Composition and Fat Content

Research has also explored the impact of ATG on body composition and fat content in mice. One study investigated the effects of a single application of ATG on the weight and total fat content of mice, especially under conditions of limited food availability. The findings indicated a significant increase in weight gains and total fat quantity compared to control animals (Šimková & Bod̕a, 1976).

Enzymatic and Biochemical Effects

ATG's impact on various enzymes and biochemical pathways has been a subject of study. For instance, it affects glutathione and glutathione-metabolizing enzymes in rat liver and kidney. This research demonstrated that ATG can inhibit enzymes like GSH peroxidase and catalase in the kidney, coinciding with elevated glutathione levels (Dillard, Hu, & Tappel, 1987).

Immunological Effects and Mechanisms

ATG's role in immunology, particularly in rheumatoid arthritis, has been investigated. One study showed that ATG inhibits the induction of IL-6 and IL-8 in cultured rheumatoid synovial fibroblasts. This suggests that ATG may exert its anti-rheumatic actions through inhibitory effects on NF-kappaB, a transcription factor involved in inflammation (Yoshida et al., 1999).

Mechanism of Action

Aurothioglucose, also known as gold thioglucose, is a gold compound that was formerly used to treat rheumatoid arthritis . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the immune system, specifically the inflammatory processes associated with rheumatoid arthritis . It has been shown to inhibit protein kinase C, a metalloenzyme containing Zn(2+) bound to cysteine and histidine residues, which plays a crucial role in intracellular signal transduction by phosphorylating serine/threonine residues in the protein .

Mode of Action

It is known to decrease synovial inflammation and retard cartilage and bone destruction . In patients with inflammatory arthritis, such as adult and juvenile rheumatoid arthritis, this compound can decrease the inflammation of the joint lining .

Biochemical Pathways

This compound affects several biochemical pathways. One of the major pathways that this compound targets is the PI3K/AKT/mTOR pathway . This pathway is involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and it is commonly associated with disease progression and tumorigenesis .

Pharmacokinetics

After administration, patient serum levels of gold rise sharply but decline over the following week . Peak levels with aqueous preparations are higher and decline faster than those with oily preparations . Regular weekly administration produces a continuous rise in the basal value for several months, after which the serum level becomes relatively stable .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and slowing of disease progression in patients with rheumatoid arthritis . This effect prevents the inflammation from destroying the bone and cartilage surrounding the joints and prevents or slows the development of deformities of the joints .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, research has shown that the formation and release of this compound from thioglucose-loaded gold nanoparticles can be induced by near-infrared (NIR) irradiation . This combined anti-cancer effect of thermotherapy and chemotherapy could be expected to have no risk of uncontrollable this compound burst release and leakage without NIR irradiation .

Safety and Hazards

Aurothioglucose may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It was also found that injection of gold thioglucose induces obesity in mice .

properties

IUPAC Name

gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVAWZZCDCWGBK-BMZZJELJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[S-])O)O)O)O.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11AuO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether, Soluble in water with decomposition.
Record name AUROTHIOGLUCOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The effects of aurothioglucose, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothioglucose.
Record name AUROTHIOGLUCOSE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals

CAS RN

12192-57-3
Record name Aurothioglucose
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Record name AUROTHIOGLUCOSE
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Record name (α-D-glucopyranosylthio)gold
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of aurothioglucose?

A1: While the exact mechanism of action remains incompletely understood, research suggests that this compound primarily exerts its effects by interacting with sulfhydryl groups on proteins. [, ] This interaction can lead to the inhibition of various enzymes, particularly those involved in inflammatory and immune responses. []

Q2: Can you elaborate on the interaction of this compound with selenium-dependent glutathione peroxidase (SeGSH-Px)?

A2: this compound has been shown to inhibit SeGSH-Px activity both in vitro and in vivo. [, ] This inhibition appears to be competitive and reversible, suggesting a direct interaction between the gold complex and the enzyme. [] Decreased SeGSH-Px activity can contribute to increased oxidative stress, which may play a role in both its therapeutic and toxic effects. [, ]

Q3: How does this compound affect the Nuclear Factor-kappa B (NF-κB) pathway?

A3: Studies indicate that this compound can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [] This inhibition likely contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H11AuO5S, and its molecular weight is 392.18 g/mol.

Q5: Is there any information available on spectroscopic data for this compound?

A5: While the provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for this compound, such information is crucial for confirming its structure and purity. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules.

Q6: How does the formulation of this compound affect its properties and applications?

A6: this compound is often administered as an oily suspension (for example, Solganal) for intramuscular injection. [, , , ] The oily formulation allows for slower absorption, potentially reducing the incidence and severity of adverse reactions compared to aqueous solutions. [, , ]

Q7: Does this compound exhibit any catalytic properties?

A7: this compound itself is not known to possess direct catalytic properties. Its mode of action primarily revolves around inhibiting enzymatic activity rather than catalyzing reactions. []

Q8: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A8: this compound is poorly absorbed after intramuscular administration. [] Following absorption, it is distributed to various tissues, with a tendency to accumulate in the kidneys. [] The metabolism and excretion of this compound are not fully elucidated in the provided research but likely involve binding to plasma proteins and eventual excretion through the kidneys. [, ]

Q9: How do the pharmacokinetic properties of this compound compare to other gold-containing drugs?

A9: this compound, when administered intramuscularly as an oily suspension, exhibits slower absorption compared to aqueous solutions of gold salts like sodium aurothiomalate. [, , , ] This difference in absorption rate can influence the incidence and severity of adverse reactions.

Q10: What are the main in vitro and in vivo models used to study the effects of this compound?

A10: Various in vitro models, including isolated enzyme assays, cell cultures (e.g., rat peritoneal macrophages), and mouse calvaria cultures, have been employed to investigate the effects of this compound on enzyme activity, inflammation, and bone resorption. [, , ] In vivo studies primarily utilize rodent models, such as mice and rats, to evaluate its impact on conditions like rheumatoid arthritis, pemphigus vulgaris, and experimental allergic encephalomyelitis. [, , , , , , , ]

Q11: Has this compound demonstrated efficacy in treating conditions beyond rheumatoid arthritis?

A11: Yes, research suggests potential benefits of this compound in managing pemphigus vulgaris, an autoimmune blistering disease. [, ] Low-dose this compound has shown promise in inducing and maintaining remission in some patients. []

Q12: What are the known toxicological and safety concerns associated with this compound?

A12: this compound can cause a range of adverse reactions, with the most common being skin eruptions, stomatitis (mouth sores), and proteinuria (protein in the urine). [, ] These reactions are often dose-dependent and may necessitate treatment discontinuation. [, , ]

Q13: Are there any genetic factors that might predispose individuals to adverse reactions from this compound?

A13: Interestingly, research suggests a possible link between HLA-DR3 positivity and an increased risk of both toxicity and favorable response to this compound in rheumatoid arthritis patients. [] This finding highlights the complex interplay between genetics and drug response.

Q14: Are there ongoing efforts to improve the delivery and targeting of this compound?

A14: While the provided research papers primarily focus on traditional intramuscular administration of this compound, exploring alternative drug delivery systems, such as nanoparticles, could potentially enhance its efficacy and reduce toxicity. [] Nanoparticle-based delivery could allow for targeted delivery to specific tissues, improving therapeutic outcomes while minimizing off-target effects. []

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